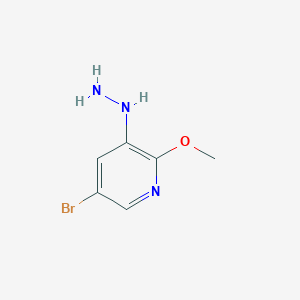

(5-Bromo-2-methoxypyridin-3-yl)hydrazine

CAS No.: 2229352-21-8

Cat. No.: VC4140721

Molecular Formula: C6H8BrN3O

Molecular Weight: 218.054

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2229352-21-8 |

|---|---|

| Molecular Formula | C6H8BrN3O |

| Molecular Weight | 218.054 |

| IUPAC Name | (5-bromo-2-methoxypyridin-3-yl)hydrazine |

| Standard InChI | InChI=1S/C6H8BrN3O/c1-11-6-5(10-8)2-4(7)3-9-6/h2-3,10H,8H2,1H3 |

| Standard InChI Key | OQQRTTHZMTYAIN-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=N1)Br)NN |

Introduction

Chemical Identification and Structural Features

(5-Bromo-2-methoxypyridin-3-yl)hydrazine (systematic IUPAC name: 5-bromo-2-methoxy-3-pyridinylhydrazine) belongs to the class of substituted pyridinylhydrazines. Key identifiers include:

The compound’s structure features a pyridine ring with three distinct substituents:

-

Bromine at position 5 (electron-withdrawing group influencing reactivity).

-

Methoxy (-OCH₃) at position 2 (electron-donating group affecting ring electronics).

-

Hydrazine (-NHNH₂) at position 3 (nucleophilic site for condensation reactions).

X-ray crystallography data for analogous compounds (e.g., brominated pyridines) suggest a planar aromatic system with substituents influencing bond angles and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (5-bromo-2-methoxypyridin-3-yl)hydrazine can be inferred from methods used for related pyridine derivatives:

Route 1: Nucleophilic Substitution

-

Starting Material: 2,5-Dibromo-3-nitropyridine.

-

Methoxylation: React with sodium methoxide (NaOCH₃) to substitute bromine at position 2 with methoxy .

-

Nitro Reduction: Reduce the nitro group (-NO₂) at position 3 to amine (-NH₂) using hydrogenation or Sn/HCl .

-

Hydrazine Formation: Treat the amine with hydrazine hydrate (NH₂NH₂·H₂O) under reflux to yield the hydrazine derivative .

Reaction Conditions:

-

Temperature: 80–100°C (reflux).

-

Solvent: Methanol or ethanol.

-

Catalysts: None required for hydrazine substitution.

Route 2: Direct Functionalization

-

Starting Material: 5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0) .

-

Diazotization: Treat with NaNO₂/HCl at 0–5°C to form diazonium salt.

-

Hydrazine Introduction: React with hydrazine hydrate to replace the diazo group .

Key Challenges:

-

Regioselectivity in substitution reactions.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Physical and Chemical Properties

Data collated from structurally related compounds:

Spectroscopic Data:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume